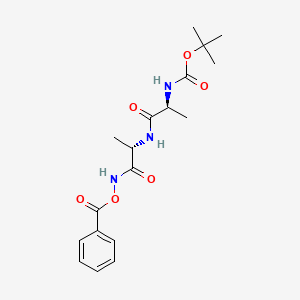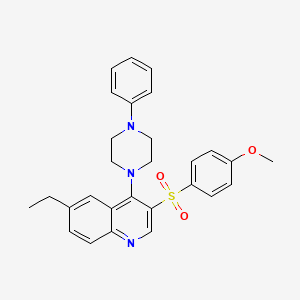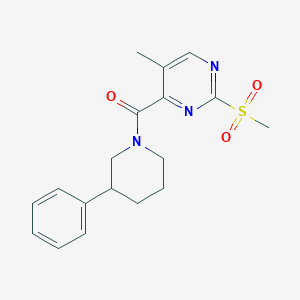
Methyl 3-(2-((3-(4-methylpiperidin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring fused with a pyrimidine ring. It also contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline and piperidine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple hydrogen bond donors and acceptors, as well as its relatively high molecular weight, suggest that it would have low water solubility. Its partition coefficient (logP) would likely be moderate due to the presence of both polar and nonpolar regions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Quinazoline Derivatives : Quinazoline derivatives are synthesized through various chemical reactions, including the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This method led to the creation of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, showcasing a versatile approach to quinazoline synthesis (Rudenko et al., 2012).
Molecular and Crystal Structures : The detailed molecular and crystal structures of synthesized quinazoline derivatives are elucidated through techniques such as X-ray structural analysis, providing valuable information on their chemical properties and potential interactions (Rudenko et al., 2012).
Potential Biological Activities
Anticonvulsant and Antimicrobial Activities : New derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against various bacteria and fungi, while others demonstrated potent anticonvulsant activity, suggesting the potential for quinazoline derivatives in therapeutic applications (Rajasekaran et al., 2013).
Anticancer Activity : Research aimed at synthesizing new quinazoline derivatives and evaluating their anticancer effects against the breast cancer MCF-7 cell line indicated that certain compounds exhibited significant anticancer activity. This suggests the utility of quinazoline derivatives as potential candidates for cancer treatment (Gaber et al., 2021).
Mécanisme D'action
Target of action
Compounds with a piperidine ring, like “Methyl 3-(2-((3-(4-methylpiperidin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate”, are often involved in interactions with various receptors in the nervous system .
Mode of action
The compound might interact with its targets by binding to specific receptors, leading to changes in the receptor’s activity. This could result in a cascade of biochemical reactions within the cell .
Biochemical pathways
The exact pathways affected by this compound would depend on its specific targets. Compounds with similar structures have been found to affect neurotransmitter activity, which could influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Orientations Futures
The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve modifications to improve its solubility, stability, or specificity, as well as detailed studies of its mechanism of action and toxicity .
Propriétés
IUPAC Name |
methyl 3-[2-[3-(4-methylpiperidin-1-yl)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-14-6-10-24(11-7-14)9-3-8-22-18(26)13-25-19(27)16-5-4-15(20(28)29-2)12-17(16)23-21(25)30/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,22,26)(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJTWFQXMJSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2693332.png)

![3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693334.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2693335.png)
![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide](/img/structure/B2693336.png)
![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)




![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)
![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)

![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)